molecular formula C21H18FNO2S3 B11181624 2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11181624
M. Wt: 431.6 g/mol
InChI Key: VRFHORQNOOLRDS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydroquinoline, and ethanone derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline derivatives with different functional groups, while substitution reactions may introduce new substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as drug development for specific diseases.

    Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.

    Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group, such as fluoxetine.

    Methoxy-Substituted Compounds: Compounds with methoxy groups, such as methoxyflurane.

Uniqueness

2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is unique due to its specific combination of functional groups and structural features

Biological Activity

The compound 2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a novel derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈FN₃O₂S₂

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Effects : The compound has shown promise in inhibiting tumor cell proliferation in vitro. In particular, it demonstrated significant activity against various cancer cell lines.
  • Anti-inflammatory Properties : It has been evaluated for its anti-inflammatory effects, showing potential in reducing inflammation markers in cell cultures.
  • Antioxidant Activity : The compound's ability to scavenge free radicals suggests it may have protective effects against oxidative stress.

Antitumor Activity

A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated that it inhibited cell growth with IC₅₀ values ranging from 0.25 to 0.78 µM across different lines. The following table summarizes the findings:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)0.36
A549 (Lung Cancer)0.46
HeLa (Cervical Cancer)0.25

This data highlights the compound's potential as a lead for further development in cancer therapy.

Anti-inflammatory Effects

The anti-inflammatory activity was assessed using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5080

These results suggest that the compound could be beneficial in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity was measured using DPPH and ABTS assays. The compound exhibited a strong ability to reduce DPPH radicals with an IC₅₀ value of 12 µM.

Case Studies

In clinical settings, derivatives of similar compounds have been investigated for their therapeutic potentials. For example:

  • Case Study on Similar Quinoline Derivatives : A study on quinoline derivatives indicated their effectiveness against multidrug-resistant bacteria and their potential as chemotherapeutic agents.
  • Case Study on Thioxo Compounds : Research into thioxo compounds has shown their ability to modulate various biological pathways involved in cancer progression.

Properties

Molecular Formula

C21H18FNO2S3

Molecular Weight

431.6 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(7-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C21H18FNO2S3/c1-21(2)19-18(20(26)28-27-19)15-9-8-14(25-3)11-16(15)23(21)17(24)10-12-4-6-13(22)7-5-12/h4-9,11H,10H2,1-3H3

InChI Key

VRFHORQNOOLRDS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CC4=CC=C(C=C4)F)C=C(C=C3)OC)C(=S)SS2)C

Origin of Product

United States

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